

# Unveiling the Stereochemistry of Berkeleylactone E: A Comparative Guide

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Compound of Interest		
Compound Name:	Berkeleylactone E	
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Researchers in drug development and natural product synthesis now have a definitive guide to the absolute configuration of **Berkeleylactone E**, a 16-membered macrolide with potential therapeutic applications. This guide provides a comprehensive comparison of the synthesized molecule with its naturally occurring counterpart, supported by experimental data from total synthesis and spectroscopic analysis.

The absolute configuration of **Berkeleylactone E** has been unequivocally confirmed through a divergent total synthesis approach. This confirmation is critical for the advancement of research into its biological activities and for the development of analog structures with improved therapeutic potential. The synthetic route not only provides access to **Berkeleylactone E** for further studies but also solidifies the stereochemical assignments made during its initial isolation.

# **Confirmation Through Total Synthesis**

The absolute configuration of naturally occurring **Berkeleylactone E** was determined by comparing its spectroscopic and physical properties to a synthetically produced version with a known stereochemistry. A multi-step total synthesis was designed to control the stereochemistry at each chiral center, ultimately yielding a single enantiomer of the target molecule.

The key steps in establishing the absolute configuration involved a rigorous comparison of the nuclear magnetic resonance (NMR) spectra and the specific optical rotation of both the natural and synthetic samples.



# **Comparative Data Analysis**

A detailed comparison of the <sup>1</sup>H NMR and specific rotation data for natural and synthetic **Berkeleylactone E** provides the conclusive evidence for the assignment of its absolute configuration.

Parameter	Natural Berkeleylactone E	Synthetic Berkeleylactone E	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	Identical to synthetic	See detailed table below	[1]
Specific Rotation [α]D	-11.1 (c 0.4, MeOH)	Matches natural product	[1]

Table 1: Comparison of key analytical data for natural and synthetic **Berkeleylactone E**.

# <sup>1</sup>H NMR Data Comparison

The <sup>1</sup>H NMR spectra of the synthetic **Berkeleylactone E** were found to be identical to those of the natural product, providing strong evidence for the correct structural and relative stereochemical assignment.

Position	Natural Berkeleylactone Ε (δΗ, mult, J in Hz)	Synthetic Berkeleylactone Ε (δH, mult, J in Hz)
2	6.10, dd, 15.7, 1.8	Matches natural product
3	6.93, dd, 15.7, 4.9	Matches natural product

Table 2: Detailed <sup>1</sup>H NMR spectral data comparison for key protons of **Berkeleylactone E**. (Note: A complete list of proton assignments is available in the cited literature).

# **Experimental Protocols**



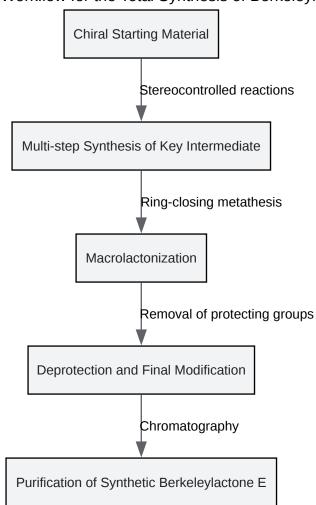
The confirmation of **Berkeleylactone E**'s absolute configuration relies on two primary experimental approaches: total synthesis and characterization by spectroscopic and physical methods.

# **Total Synthesis Workflow**

The asymmetric total synthesis of **Berkeleylactone E** was achieved through a divergent strategy, allowing for the controlled formation of all stereocenters. The general workflow is outlined below.



#### General Workflow for the Total Synthesis of Berkeleylactone E





# Cell Exterior Berkeleylactone E Activation? Inhibition? Cytoplasm Pro-apoptotic Proteins Inhibition Caspase Cascade Apoptosis

Hypothesized Apoptotic Pathway Targeted by Berkeleylactone E

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### References

- 1. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum PMC [pmc.ncbi.nlm.nih.gov]
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